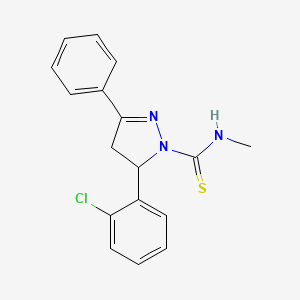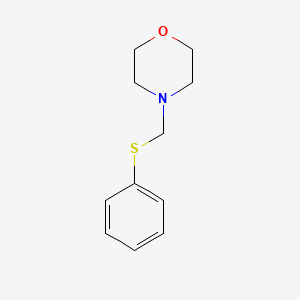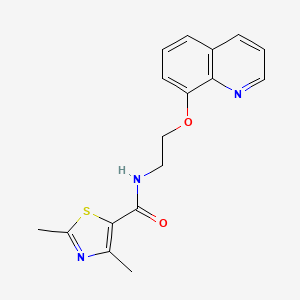![molecular formula C16H13ClN2OS B3015472 (E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 330836-74-3](/img/structure/B3015472.png)
(E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” belongs to the class of organic compounds known as thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of thiazoles includes a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole nucleus is part of the vitamin B (thiamine) structure .Chemical Reactions Analysis
Thiazoles are used in various chemical reactions. For instance, they are used to obtain free carbene particles and complexed with transition metals . They also serve as catalysts in the reaction of Stetter and benzoin condensation .Physical and Chemical Properties Analysis
Thiazoles show similar chemical and physical properties to pyridine and pyrimidine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .科学的研究の応用
Corrosion Inhibition
- Application in Corrosion Inhibition : A study by Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. These inhibitors demonstrated high efficiency and stability, suggesting potential applications for (E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide in corrosion protection under similar conditions (Hu et al., 2016).
Biological Activities
- Anticonvulsant Properties : Nikalje et al. (2015) synthesized thiazolidin-4-one derivatives, which were evaluated for CNS depressant and anticonvulsant activities. The study's findings highlight the potential for related benzothiazole derivatives in developing new anticonvulsant drugs (Nikalje et al., 2015).
- Anticancer Evaluation : Tiwari et al. (2017) investigated benzamide derivatives containing a thiadiazole scaffold for anticancer activity. The study suggests the relevance of benzothiazole derivatives in cancer treatment research (Tiwari et al., 2017).
- Antibacterial Applications : Kale and Mene (2013) explored benzothiazole and pyrimidine heterocycles for their anti-inflammatory and antibacterial activities, indicating the potential of benzothiazole derivatives in antibacterial drug development (Kale and Mene, 2013).
Structural and Synthetic Studies
- X-ray Structure Characterization : Saeed et al. (2020) synthesized antipyrine derivatives, including chloro-N-benzamides, and analyzed them through X-ray structure characterization, highlighting the structural aspects of such compounds (Saeed et al., 2020).
- Synthetic Pathways Exploration : Denisenko et al. (2011) discussed the acylation of benzothiazolylidene-acetonitriles, which can be relevant for understanding the synthetic pathways of related benzothiazole derivatives (Denisenko et al., 2011).
Solar Cell Applications
- Photovoltaic Performance : Chu et al. (2011) investigated the morphology control in polycarbazole-based solar cells, which indirectly relates to the potential application of benzothiazole derivatives in photovoltaic systems (Chu et al., 2011).
作用機序
将来の方向性
Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They show notable pharmacological actions, making them significant in the increasing chemical world of compounds . This suggests that there is potential for future research and development of thiazoles, including “(E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide”, in the field of medicinal chemistry.
特性
IUPAC Name |
2-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-7-8-13-14(9-10)21-16(19(13)2)18-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIXPAGPIYRLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Cl)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B3015390.png)



![benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3015395.png)

![Cyclopropyl-[4-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B3015397.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B3015399.png)



![2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B3015407.png)

